A Comprehensive Technical Guide to 2'-O-Methyl-N-acetylcytidine Phosphoramidite: Structure, Function, and Application in Oligonucleotide Synthesis
A Comprehensive Technical Guide to 2'-O-Methyl-N-acetylcytidine Phosphoramidite: Structure, Function, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2'-O-Methyl-N-acetylcytidine phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides for research and therapeutic applications. We will delve into its molecular structure, its key functions in enhancing oligonucleotide properties, and detailed protocols for its use in solid-phase synthesis.
Structure and Chemical Properties
2'-O-Methyl-N-acetylcytidine phosphoramidite is a chemically modified cytidine (B196190) nucleoside designed for incorporation into synthetic DNA and RNA strands. Its structure is characterized by several key modifications that impart desirable properties to the resulting oligonucleotide.
The core structure consists of a cytidine nucleoside with the following modifications:
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2'-O-Methyl Group: A methyl group is attached to the 2'-hydroxyl of the ribose sugar. This is the most functionally significant modification.
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N-acetyl Group: The exocyclic amine of the cytosine base is protected by an acetyl group to prevent unwanted side reactions during synthesis.
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5'-O-Dimethoxytrityl (DMT) Group: A bulky DMT group protects the 5'-hydroxyl, which is removed at the beginning of each coupling cycle to allow for chain elongation.
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3'-Phosphoramidite Group: A reactive phosphoramidite moiety at the 3'-position enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.
The detailed chemical notation for this compound is N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-Methycytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
Core Function: Enhancing Oligonucleotide Stability and Efficacy
The primary function of incorporating 2'-O-Methyl-N-acetylcytidine phosphoramidite into an oligonucleotide is to leverage the properties of the 2'-O-Methyl modification. This modification significantly enhances the therapeutic potential of oligonucleotides, particularly for antisense applications.
Key functional advantages include:
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Nuclease Resistance: The 2'-O-Methyl group provides steric hindrance, making the phosphodiester backbone more resistant to degradation by cellular nucleases. This increased stability prolongs the half-life of the oligonucleotide in a biological environment.
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Increased Binding Affinity: The 2'-O-Methyl modification locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form duplexes, typical of RNA:RNA and RNA:DNA hybrids. This pre-organization of the sugar moiety leads to a higher binding affinity (increased melting temperature, Tm) to the target RNA sequence.
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Reduced Off-Target Effects: The modification can contribute to more precise and potent therapeutic agents by influencing binding affinity and reducing non-specific interactions.
Quantitative Data on 2'-O-Methyl Modified Oligonucleotides
The incorporation of 2'-O-Methyl modifications has a quantifiable impact on the properties of oligonucleotides. The following tables summarize key data points.
| Parameter | Value | Reference |
| Coupling Efficiency | >98-99% | General phosphoramidite chemistry efficiency. |
| Purity (per coupling step) | High | Consistent with high coupling efficiency. |
| Deprotection Conditions | Standard | Compatible with common deprotection reagents. |
Table 1: Synthesis Parameters
| Duplex Type | Modification | Change in Melting Temperature (ΔTm) per modification | Reference |
| RNA:RNA | 2'-O-Methylation of Uridine | +1.2 °C | [1] |
| RNA:RNA | 2'-O-Methylation of Adenosine | Negligible effect | [2] |
| DNA:RNA | 2'-O-Methylation | General increase in thermal stability | [3] |
Table 2: Thermal Stability Data
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis Cycle
The incorporation of 2'-O-Methyl-N-acetylcytidine phosphoramidite follows the standard phosphoramidite solid-phase synthesis cycle. The cycle consists of four main steps, repeated for each nucleotide addition.
Materials and Reagents:
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DNA/RNA synthesizer
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Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
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2'-O-Methyl-N-acetylcytidine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
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Activator solution (e.g., 0.45 M Tetrazole or 0.5 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)
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Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
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Capping solutions:
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Cap A: Acetic anhydride/Pyridine/THF
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Cap B: 16% N-Methylimidazole in THF
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Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
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Anhydrous acetonitrile (B52724) for washing
Procedure:
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Deblocking (Detritylation):
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The CPG support is washed with anhydrous acetonitrile.
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The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside. This reaction is rapid (typically 60-120 seconds).
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The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
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Coupling:
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The 2'-O-Methyl-N-acetylcytidine phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
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The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside. The coupling time for modified phosphoramidites is typically slightly longer than for standard DNA phosphoramidites, ranging from 2 to 10 minutes to ensure high coupling efficiency.
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The column is washed with anhydrous acetonitrile.
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Capping:
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To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed.
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Cap A and Cap B solutions are delivered to the column to acetylate any unreacted 5'-hydroxyls. This step is typically fast (around 30-60 seconds).
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The column is washed with anhydrous acetonitrile.
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Oxidation:
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The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester.
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The oxidizing solution is passed through the column. This reaction is usually complete within 30-60 seconds.
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The column is washed with anhydrous acetonitrile.
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This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Materials and Reagents:
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Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
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Triethylamine trihydrofluoride (TEA·3HF) or other fluoride (B91410) reagent for removing 2'-silyl protecting groups (if used in other parts of the sequence, not necessary for the 2'-O-Methyl group itself).
Procedure:
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Cleavage from Support and Base Deprotection:
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The CPG support is treated with concentrated ammonium hydroxide or AMA at elevated temperatures (e.g., 55°C) for a specified period (typically 8-16 hours for ammonium hydroxide, or shorter times for AMA). This step cleaves the oligonucleotide from the support and removes the N-acetyl protecting group from the cytidine bases and other base protecting groups.
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Removal of 2'-Protecting Groups (if applicable):
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If other 2'-protected ribonucleosides (e.g., with TBDMS groups) were used in the synthesis, a fluoride-based deprotection step is required. The 2'-O-Methyl group is stable to this treatment.
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Purification:
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The crude oligonucleotide solution is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
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Visualizations
Solid-Phase Synthesis Workflow
Caption: Workflow of solid-phase oligonucleotide synthesis incorporating 2'-O-Methyl-N-acetylcytidine phosphoramidite.
Mechanism of Antisense Inhibition
Caption: Translational arrest by a 2'-O-Methyl modified antisense oligonucleotide via steric hindrance.
